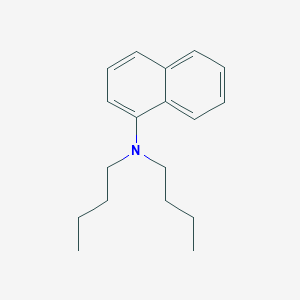
1-Naphthalenamine, N,N-dibutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenamine, N,N-dibutyl- is an organic compound with the molecular formula C18H25N. It is also known as N,N-dibutylnaphthalen-1-amine. This compound is part of the naphthylamine family, which is characterized by the presence of an amine group attached to a naphthalene ring. It is primarily used in industrial applications and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthalenamine, N,N-dibutyl- can be synthesized through various methods. One common synthetic route involves the alkylation of 1-naphthylamine with butyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, followed by the addition of butyl halides to form the desired product .
Industrial Production Methods
In industrial settings, the production of 1-Naphthalenamine, N,N-dibutyl- often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenamine, N,N-dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Various substituted naphthalenes.
Scientific Research Applications
1-Naphthalenamine, N,N-dibutyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of rubber additives, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenamine, N,N-dibutyl- involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenamine, N-phenyl-: This compound has a phenyl group instead of butyl groups attached to the amine nitrogen.
1-Naphthalenamine, N,N-dimethyl-: This compound has two methyl groups instead of butyl groups attached to the amine nitrogen.
Uniqueness
1-Naphthalenamine, N,N-dibutyl- is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. The presence of butyl groups can also affect its physical properties, making it suitable for specific industrial applications .
Properties
CAS No. |
204126-63-6 |
|---|---|
Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
N,N-dibutylnaphthalen-1-amine |
InChI |
InChI=1S/C18H25N/c1-3-5-14-19(15-6-4-2)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3 |
InChI Key |
MZAAHJYILRAGET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















